

# LG50643: A Technical Overview of a Novel Isoquinolinone Derivative

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**LG50643** is a complex heterocyclic molecule identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone. This document provides a summary of its known chemical structure and properties based on publicly available data. At present, detailed information regarding its biological activity, mechanism of action, and associated experimental protocols is limited in the public domain. This guide serves to consolidate the existing chemical information and to highlight the current knowledge gaps for the scientific community.

## **Chemical Structure and Properties**

The chemical identity of **LG50643** is well-defined, with its structure and basic physicochemical properties cataloged in chemical databases.

#### **Chemical Identity**

The fundamental identifiers for **LG50643** are summarized in the table below.



| Identifier        | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one  | [1]    |
| Molecular Formula | C27H25CIN6O2   | [1]    |
| CAS Number        | 1350643-73-0   | [1]    |
| Synonyms          | 8-Chloro-2-phenyl-3-[(1S)-1-<br>[[9-(tetrahydro-2H-pyran-2-<br>yl)-9H-purin-6-<br>yl]amino]ethyl]-1(2H)-<br>isoquinolinone | [1]    |

## **Physicochemical Properties**

A summary of the computed physicochemical properties of **LG50643** is provided below. These properties are computationally derived and provide an initial estimate of the compound's characteristics.



| Property                       | Value       |
|--------------------------------|-------------|
| Molecular Weight               | 517.0 g/mol |
| XLogP3                         | 4.4         |
| Hydrogen Bond Donor Count      | 1           |
| Hydrogen Bond Acceptor Count   | 7           |
| Rotatable Bond Count           | 5           |
| Exact Mass                     | 516.17275   |
| Monoisotopic Mass              | 516.17275   |
| Topological Polar Surface Area | 92.5 Ų      |
| Heavy Atom Count               | 36          |
| Formal Charge                  | 0           |
| Complexity                     | 871         |

# **Biological Activity and Mechanism of Action**

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific mechanism of action of **LG50643**. The complex structure, featuring a purine moiety and an isoquinolinone core, suggests potential interactions with a variety of biological targets, including kinases, which are often modulated by such scaffolds. However, without experimental data, any proposed activity remains speculative.

### **Experimental Protocols and Data**

A comprehensive search of scientific databases and literature has not yielded any specific experimental protocols or datasets related to **LG50643**. Therefore, information regarding its synthesis, in vitro or in vivo studies, and analytical methods is not available in the public domain.

## Signaling Pathways and Logical Relationships



Due to the absence of data on the mechanism of action and biological targets of **LG50643**, no signaling pathways or experimental workflows can be described or visualized at this time.

#### **Conclusion and Future Directions**

**LG50643** is a chemically defined entity with a known structure and computed properties. However, a significant knowledge gap exists regarding its biological function, mechanism of action, and potential therapeutic applications. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound's structural features may warrant its inclusion in screening libraries for various biological targets. Future research efforts should be directed towards:

- Chemical Synthesis: Development and publication of a robust synthetic route.
- Biological Screening: High-throughput screening to identify potential biological targets.
- Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate its mode of action.
- In Vivo Studies: Evaluation of its pharmacokinetic properties and efficacy in relevant disease models.

The scientific community awaits the publication of research data that will shed light on the pharmacological profile of this novel compound.

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#### References

- 1. 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (1350643-73-0) for sale [vulcanchem.com]
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